Ovalbumin (154-159) Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

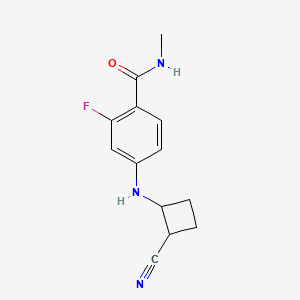

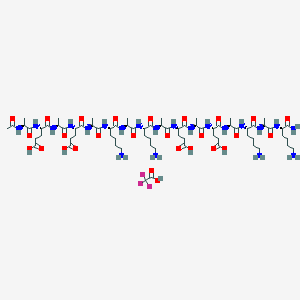

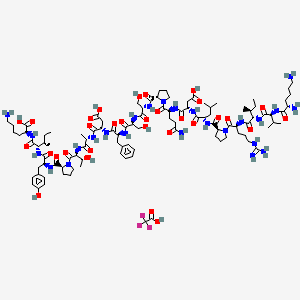

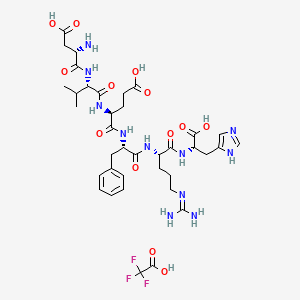

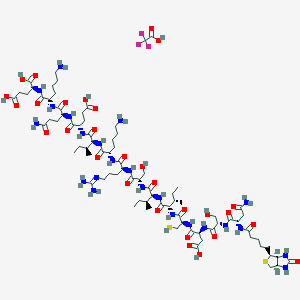

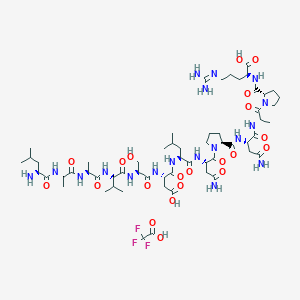

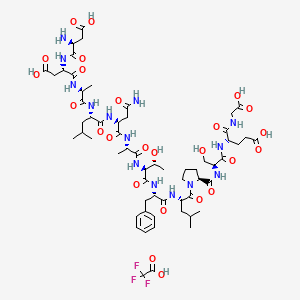

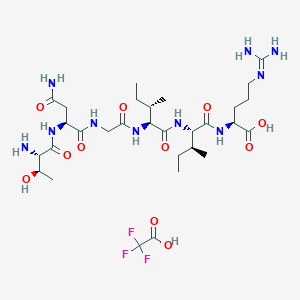

Ovalbumin (154-159) Trifluoroacetate is a compound with the molecular formula C30H53F3N10O11 . It is also known by other names such as TNGIIR and Egg white albumen (154-159) . The IUPAC name for this compound is L-threonyl-L-asparagyl-glycyl-L-isoleucyl-L-isoleucyl-L-arginine trifluoroacetic acid .

Molecular Structure Analysis

The molecular weight of this compound is 786.8 g/mol . Its structure includes a sequence of amino acids represented as H-Thr-Asn-Gly-Ile-Ile-Arg-OH.TFA . The InChIKey for this compound is PRWXVVSUBWJYMX-ZHOQCBSZSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 786.8 g/mol . It has a computed hydrogen bond donor count of 11 and a hydrogen bond acceptor count of 11 . The compound has a rotatable bond count of 22 .Mécanisme D'action

Target of Action

The primary target of Ovalbumin (154-159) Trifluoroacetate, also known as TNGIIR, is the Angiotensin I-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

TNGIIR interacts with ACE by inhibiting its activity . The hexapeptide TNGIIR has been found to exhibit higher inhibition of ACE compared to several other peptides tested . The concentration of the peptide necessary to inhibit 50% of the activity of ACE was found to be 70 μM .

Result of Action

The inhibition of ACE by TNGIIR leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which can lower blood pressure. Therefore, TNGIIR could potentially be used in the research of hypertension .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using OvTA in laboratory experiments is that it is a water-soluble compound, which makes it easier to use in experiments. Additionally, it is relatively inexpensive and can be stored at room temperature, making it an ideal compound for laboratory use. However, one of the major limitations of using OvTA is that it is not very stable, and can easily be degraded by heat, light, and other environmental factors.

Orientations Futures

There are several future directions for the use of OvTA in scientific research. One potential future direction is to use OvTA to study the effects of trifluoroacetate on other molecules, such as lipids and carbohydrates. Additionally, OvTA could be used to study the effects of trifluoroacetate on other proteins and enzymes, such as those involved in signal transduction pathways. Additionally, further research could be conducted to better understand the mechanism of action of OvTA, as well as to develop new methods for synthesizing and using OvTA in laboratory experiments.

Méthodes De Synthèse

OvTA is synthesized through a two-step process. First, the natural protein ovalbumin is treated with trifluoroacetic acid (TFA), which forms a trifluoroacetate-esterified form of the protein. This is then further treated with a base to form the trifluoroacetate form of the protein, which is OvTA.

Applications De Recherche Scientifique

OvTA has been widely used in scientific experiments, particularly in studies of proteins and enzymes. It has been used to study the effects of trifluoroacetate on proteins and enzymes, as well as its effects on the structure and function of proteins and enzymes. It has also been used to study the structure and function of other molecules, such as lipids and carbohydrates.

Analyse Biochimique

Biochemical Properties

TNGIIR interacts with ACE, an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure . The concentration of TNGIIR necessary to inhibit 50% of the activity of ACE was found to be 70 μM .

Cellular Effects

The interaction of TNGIIR with ACE can have significant effects on cellular processes. By inhibiting ACE, TNGIIR can potentially influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in a study exploring the effects of ovalbumin and lysozyme on DMPC/sphingomyelin/cholesterol membranes, it was found that ovalbumin could significantly modify the membrane’s thermal response .

Molecular Mechanism

The molecular mechanism of TNGIIR involves its interaction with ACE. As an ACE inhibitor, TNGIIR binds to ACE and prevents it from converting angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition can lead to decreased blood pressure, making TNGIIR a potential therapeutic agent for hypertension .

Temporal Effects in Laboratory Settings

The effects of TNGIIR can change over time in laboratory settings. For instance, the interaction of ovalbumin with lipid bilayers was found to significantly modify the membrane’s thermal response

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N10O9.C2HF3O2/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32;3-2(4,5)1(6)7/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33);(H,6,7)/t13-,14-,15+,16-,17-,20-,21-,22-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWXVVSUBWJYMX-ZHOQCBSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53F3N10O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.